molecular formula C11H13BrO3 B13590077 Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate

Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13590077
M. Wt: 273.12 g/mol
InChI Key: CPRFNKGTECTGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It features a brominated aromatic ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of Methyl 3-(3-bromo-4-methylphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(3-bromo-4-methylphenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate depends on the specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and release of the corresponding acid and alcohol. The brominated aromatic ring can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(3-chloro-4-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(3-bromo-4-ethylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the hydroxypropanoate ester group also adds to its versatility in various synthetic applications.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

CPRFNKGTECTGES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.